molecular formula C18H13BrClN3OS B2605611 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 361168-63-0

2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2605611
CAS No.: 361168-63-0
M. Wt: 434.74
InChI Key: KDGXAAAOPPXNOP-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic organic compound designed for advanced chemical and pharmacological research. It belongs to the class of thieno[3,4-c]pyrazole derivatives, a scaffold recognized for its significant potential in medicinal chemistry due to its versatile biological activities . The molecular structure incorporates a brominated benzamide moiety linked to a thienopyrazole system bearing a 4-chlorophenyl substituent. This specific arrangement of functional groups suggests the compound may interact with various biological targets. Researchers are particularly interested in such structures for their potential application in developing novel therapeutic agents, especially in the fields of oncology and inflammation . Pyrazole-containing biomolecules have been demonstrated to act through mechanisms such as enzyme inhibition and receptor modulation, often by engaging in π-π stacking interactions with aromatic residues in target proteins or through hydrophobic binding enhanced by halogenated and aryl substituents . As a building block in drug discovery, this compound offers researchers a valuable tool for probing structure-activity relationships (SAR), synthesizing more complex analogues, and conducting high-throughput screening assays against a range of biological targets. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXAAAOPPXNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-chloroaniline with 2-bromobenzoyl chloride to form an intermediate, which is then cyclized with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The thieno[3,4-c]pyrazole core can participate in cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Reagents: Sodium hydride, potassium tert-butoxide

    Electrophilic Reagents: Bromine, chlorine

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s key structural analogs include:

4-(4-Bromo-3-(4-chlorophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (17) Substituents: 4-Chlorophenyl at position 3, benzenesulfonamide at position 1, and a bromo-indolyl group at position 3.

4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide Substituents: 4-Methylphenyl at position 2 and a 5-oxo group on the thieno-pyrazole core. Key features: The methyl group increases lipophilicity, which may enhance membrane permeability relative to the 4-chlorophenyl group in the target compound.

2-Bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Substituents: Ortho-methylphenyl (o-tolyl) at position 2. Key features: Steric hindrance from the ortho-methyl group could alter binding interactions compared to the para-chloro substituent in the target compound.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) IR Key Bands (cm⁻¹) Yield (%) Molecular Formula
Target Compound N/A N/A N/A C₁₉H₁₄BrClN₃OS
Compound 17 129–130 1670 (C=O), 1315 (SO₂) 82.4 C₂₅H₂₄BrClN₄O₃S
Compound 18 160–161 1670 (C=O), 1164 (SO₂) 84.3 C₂₆H₂₇BrN₄O₄S
4-Methylphenyl Analog N/A N/A N/A C₂₀H₁₇BrN₃O₂S

Key Observations :

  • Melting Points : Higher melting points in sulfonamide derivatives (e.g., 160–161°C for Compound 18) suggest stronger intermolecular interactions (e.g., hydrogen bonding via SO₂/NH groups) compared to benzamide analogs.
  • IR Spectra : The target compound’s benzamide group would exhibit C=O stretching near 1670 cm⁻¹, similar to Compound 15. Sulfonamide analogs show additional SO₂ asymmetric/symmetric stretches near 1160–1315 cm⁻¹ .

Notes and Limitations

Data Gaps : Direct experimental data (e.g., melting point, bioactivity) for the target compound are unavailable, necessitating inferences from analogs.

SHELX Relevance : The SHELX suite is widely used for crystallographic refinement of such compounds, ensuring structural accuracy .

Substituent Trade-offs : Chloro vs. methyl/methoxy groups balance lipophilicity and electronic effects, requiring context-specific optimization.

Biological Activity

The compound 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a thieno[3,4-c]pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate findings related to its biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for the compound is C16H16BrClN2SC_{16}H_{16}BrClN_2S, with a molecular weight of approximately 367.73 g/mol. The presence of bromine and chlorine atoms in its structure suggests potential for significant biological interactions.

Research indicates that thieno[3,4-c]pyrazole derivatives often exhibit biological activities through the inhibition of specific kinases involved in cancer signaling pathways. In particular, compounds similar to 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown activity against the AKT signaling pathway, which is crucial in many cancers.

Key Findings:

  • Kinase Inhibition : Studies have demonstrated that related compounds exhibit low micromolar activity against AKT2/PKBβ, a key player in oncogenic signaling pathways. This inhibition correlates with reduced cell viability in glioblastoma models .
  • Anti-Glioma Activity : In vitro studies indicate that these compounds can inhibit the growth of glioma cells while showing reduced toxicity towards normal cells. Specifically, they can hinder the formation of neurospheres from glioma stem cells .

Biological Activity Overview

The biological activities of 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can be summarized as follows:

Activity Description
Anticancer Inhibits growth of glioma cells; specific inhibition of AKT signaling pathway.
Antioxidant Exhibits protective effects against oxidative stress in cellular models .
Anti-inflammatory Potential to modulate inflammatory responses in various biological systems .

Case Studies

  • In Vitro Studies : A study involving a series of thieno[3,4-c]pyrazole derivatives showed that compounds with similar structures to 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide effectively inhibited glioblastoma cell lines (U87MG and U251), showcasing their potential as therapeutic agents against brain tumors .
  • Erythrocyte Protection : Another investigation assessed the protective effects of thieno[3,4-c]pyrazole derivatives against erythrocyte damage induced by toxic substances like 4-nonylphenol. The results indicated a significant reduction in altered erythrocyte morphology when treated with these compounds compared to controls, highlighting their antioxidant properties .

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